2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Overview
Description
Synthesis Analysis
The synthesis of derivatives and related compounds often involves the condensation of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide with other sugar moieties under controlled conditions. For instance, the compound has been used to synthesize benzyl 2-acetamido-2-deoxy-6-O-alpha-D-mannopyranosyl-alpha-D-glucopyranoside and various mannobiosides through condensation reactions (Shaban & Jeanloz, 1971), (Reichert, 1979).
Molecular Structure Analysis
Detailed structural analysis of synthesized compounds involving 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide has been facilitated by modern analytical techniques, including X-ray crystallography and NMR spectroscopy. These analyses confirm the alpha-configuration of the glycosidic bonds and provide insight into the spatial arrangement of the acetyl groups and the resulting molecular geometry.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including glycosylation and condensation, to form disaccharides and oligosaccharides. The presence of the acetyl groups and the bromide moiety allows for selective reactivity, making it a versatile tool in the synthesis of complex carbohydrates (Winnik et al., 1982).
Scientific Research Applications
Organic Condensation Reagent
- Scientific Field: Organic Chemistry
- Application Summary: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
- Results or Outcomes: The outcomes of these reactions would be the formation of the desired glycosylated compounds or polysaccharide fragments .
Preparation of Glucoside Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide has been used in the preparation of glucoside derivatives of curcumin .
- Methods of Application: The reaction was carried out under ultrasound-assisted conditions in the presence of a phase transfer catalyst .
- Results or Outcomes: The reaction under the sonochemical conditions was faster and resulted in the increased yield of the glucoside products .
Synthesis of Sugar Esters
- Scientific Field: Medicinal Chemistry
- Application Summary: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is widely used as an intermediate for the synthesis of sugar esters .
- Methods of Application: The synthesis involves the reaction of glucose pentaacetate and phosphorus tribromide .
- Results or Outcomes: The yield of the product obtained was 83.5%. The structure of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide was confirmed using 1H NMR and 13C NMR .
Preparation of Biochemical Reagents
- Scientific Field: Biochemistry
- Application Summary: The brominated derivatives of sugars, such as 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, are important intermediates, which can be used to synthesize sugar-containing drugs and biochemical reagents of sugars .
- Results or Outcomes: The outcomes of these reactions would be the formation of the desired sugar-containing drugs and biochemical reagents .
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-DGTMBMJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454088 | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide | |
CAS RN |
13242-53-0 | |
Record name | α-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13242-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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